(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
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Overview
Description
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is an organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The key steps include:
Formation of the Benzo[d]thiazole Core: This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.
Formation of the Ylidene Group: The ylidene group is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.
Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the ylidene derivative with 3-phenoxypropanoic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and phenoxy groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound disrupts the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division. This inhibition leads to the disruption of bacterial cell division and ultimately causes bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-methylbenzo[d]thiazolium iodide
- 2-methyl-3-ethylbenzothiazole-3-ium iodide
- 3-methylbenzo[d]thiazol-methylquinolinium derivatives
Uniqueness
(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and phenoxy groups, along with the benzo[d]thiazole core, contribute to its versatility in various chemical reactions and its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-23-15-9-10-16-17(13-15)25-19(21(16)2)20-18(22)11-12-24-14-7-5-4-6-8-14/h4-10,13H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTXMSNPNDSJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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